![molecular formula C24H22N4O3 B2835471 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921828-18-4](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one core, which is a type of heterocyclic compound . This core is substituted with a benzyl group at the 3-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-ethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidin-1(2H)-one core, a benzyl group, and a 4-ethylphenyl-substituted acetamide group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The pyrido[3,2-d]pyrimidin-1(2H)-one core might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
- ENPP1 Inhibition : Researchers have discovered that derivatives of this compound possess inhibitory activities against ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) . ENPP1 plays a role in mineralization processes and has implications in diseases like pseudoxanthoma elasticum and arterial calcification.
- Antibacterial Activity : A related class of compounds, 3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones, was synthesized and evaluated for antibacterial effects . Further exploration of the benzyl-dioxopyrido scaffold may reveal additional antibacterial properties.
- Microwave-Assisted Synthesis : A clean, green, and efficient protocol was developed for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water. The reaction involves 2-amino-nicotinonitriles and carbonyls catalyzed by DBU under microwave irradiation. The DBU–H2O system can be recycled multiple times without activity loss .
Medicinal Chemistry and Drug Development
Green Chemistry and Sustainable Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde followed by cyclization with acetic anhydride. The resulting product is then reacted with ethyl 4-aminobenzoate to form the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzaldehyde", "acetic anhydride", "ethyl 4-aminobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carbaldehyde.", "Step 2: Cyclization of the intermediate product with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Esterification of the intermediate product with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide." ] } | |
CAS RN |
921828-18-4 |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
InChI Key |
MFLRPELZTJDBGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.